(R)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(1-Amino-2-hydroxyethyl)-4-methylphenol is a chiral organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features an amino group, a hydroxyl group, and a methyl group attached to a phenol ring, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Amino-2-hydroxyethyl)-4-methylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenol.
Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or chiral auxiliaries.
Amino Group Introduction: The amino group is introduced via reductive amination or other suitable methods.
Hydroxyl Group Introduction: The hydroxyl group is introduced through oxidation or other appropriate reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Amino-2-hydroxyethyl)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce various functional groups onto the phenol ring.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(1-Amino-2-hydroxyethyl)-4-methylphenol can be used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biology, the compound may be studied for its potential interactions with biological molecules, such as enzymes and receptors.
Medicine
In medicine, ®-2-(1-Amino-2-hydroxyethyl)-4-methylphenol may have potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry
In industry, the compound may be used in the production of specialty chemicals, polymers, or other materials.
Mechanism of Action
The mechanism of action of ®-2-(1-Amino-2-hydroxyethyl)-4-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups may participate in hydrogen bonding or other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol: The enantiomer of the compound, with similar but distinct properties.
2-(1-Amino-2-hydroxyethyl)phenol: A compound lacking the methyl group, with different chemical and biological properties.
4-Methylphenol: A simpler compound without the amino and hydroxyl groups.
Uniqueness
®-2-(1-Amino-2-hydroxyethyl)-4-methylphenol is unique due to its specific combination of functional groups and chiral center, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-[(1R)-1-amino-2-hydroxyethyl]-4-methylphenol |
InChI |
InChI=1S/C9H13NO2/c1-6-2-3-9(12)7(4-6)8(10)5-11/h2-4,8,11-12H,5,10H2,1H3/t8-/m0/s1 |
InChI Key |
RNLILSGLASWGSV-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)[C@H](CO)N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.